molecular formula C5H4BrNO B1316125 3-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 408359-07-9

3-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No. B1316125
M. Wt: 174 g/mol
InChI Key: LQCFDVADSYYMLI-UHFFFAOYSA-N
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Description

“3-Bromo-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C5H4BrNO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a bromine atom at the 3rd position and a carbaldehyde group at the 2nd position of the pyrrole ring .


Synthesis Analysis

The synthesis of “3-Bromo-1H-pyrrole-2-carbaldehyde” can be achieved through various methods. One such method involves the use of multicomponent reactions, which allow the rapid construction of novel libraries of pharmaceutically active compounds . This method involves the in situ imine formation between Ar/HetAr/indole-aldehydes and Ar-NH2, followed by amine-catalyzed direct Mannich reaction-cyclization with succinaldehyde, and IBX-mediated aromatization sequence in one-pot operation .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The bromine atom is attached at the 3rd position and the carbaldehyde group (a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom) is at the 2nd position of the pyrrole ring .


Physical And Chemical Properties Analysis

“3-Bromo-1H-pyrrole-2-carbaldehyde” is a solid compound with a molecular weight of 174 . It has a storage temperature of 4 degrees Celsius . The compound has a topological polar surface area of 32.9 Ų and a complexity of 96.4 .

Scientific Research Applications

Synthesis Methods

  • A tandem catalytic process has been reported for synthesizing functionalized pyrrole-3-carbaldehydes, which includes a palladium-catalyzed Sonogashira coupling reaction and silver-mediated reaction for annulation. This method is efficient and mild, allowing access to multifunctionalized pyrrole-3-carbaldehydes (Wu et al., 2022).
  • Research on the synthesis of 3-fluoropyrroles has led to the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This process involves electrophilic alpha,alpha-difluorination and dehydrofluorination of 2-aryl-5-(bromomethyl)-1-pyrrolines, providing a new route to various 3-fluorinated pyrroles (Surmont et al., 2009).

Chemical Properties and Applications

  • The first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand has led to the discovery of a new {Mn(III)25} barrel-like cluster. This cluster is linked via Na(+) cations into a 1D polymeric topology and exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
  • The reaction of 1-(het)aryl-3-bromoprop-2-ynones with furans in solid metal oxides or salts has been studied. This research shows how these compounds react with 2-(2-furyl)pyrrole to afford cross-coupling products, which is significant in the context of chemical synthesis and transformations (Tomilin et al., 2018).

Pharmaceutical and Biomedical Applications

  • A novel amine-catalyzed cascade annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles has been developed. This method yields fully substituted thiophene-2-carbaldehyde and 1H-pyrrole products, which are important in pharmaceutical and biomedical research due to their potential applications in drug development and synthetic chemistry (Ni et al., 2016).

Material Science and Catalysis

  • The synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation has been presented. This efficient approach is crucial for material science and catalysis, providing a scalable method for the oxidative functionalization of C-H moieties without the need for hazardous oxidants (Wu et al., 2018).

Safety And Hazards

“3-Bromo-1H-pyrrole-2-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions for “3-Bromo-1H-pyrrole-2-carbaldehyde” could involve its use as a building block for the synthesis of bacteriochlorins, as suggested by Lindsey’s group . Bacteriochlorins are porphyrin derivatives in which two of the double bonds of the porphyrin ring system have been reduced . These compounds have potential applications in the field of photodynamic therapy for cancer treatment .

properties

IUPAC Name

3-bromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCFDVADSYYMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573874
Record name 3-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrole-2-carbaldehyde

CAS RN

408359-07-9
Record name 3-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-pyrrole-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Bornhof, R Xiong, KE Borbas - The Journal of Organic …, 2017 - ACS Publications
Bromoporphyrins were prepared by the metal-mediated self-condensation of brominated 1-formyldipyrromethanes. Depending on the conditions, Mg(II)-2,12-dibromoporphyrin and Mg(…
Number of citations: 2 pubs.acs.org

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